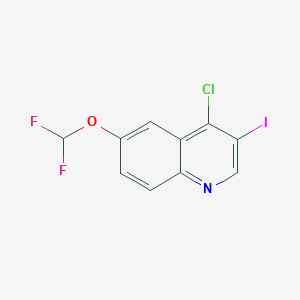

![molecular formula C12H15N3O B1436420 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine CAS No. 1507668-96-3](/img/structure/B1436420.png)

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine

Descripción general

Descripción

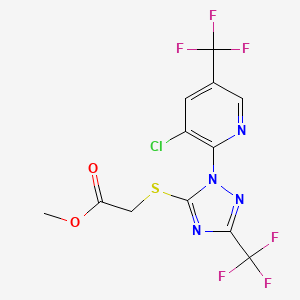

“2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine” is a chemical compound with the CAS Number: 1507668-96-3 . It has a molecular weight of 217.27 . It is in the form of an oil .

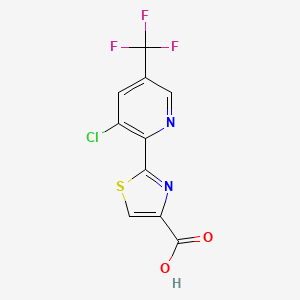

Molecular Structure Analysis

The IUPAC name of the compound is 2-(5-methylimidazo[1,2-a]pyridin-2-yl)morpholine . The InChI code is 1S/C12H15N3O/c1-9-3-2-4-12-14-10(8-15(9)12)11-7-13-5-6-16-11/h2-4,8,11,13H,5-7H2,1H3 .Physical And Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 217.27 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Chemical Intermediates

Compounds similar to 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine play a crucial role in heterocyclic synthesis, serving as intermediates for the development of various heterocyclic compounds. For example, research by Ho and Suen (2013) highlights the synthesis of novel heterocyclic derivatives incorporating a thioxopyrimidine moiety, showcasing the utility of related compounds in synthesizing diverse heterocyclic frameworks Ho & Suen, 2013. Similarly, the work of Chandra Mohan et al. (2013) on water-mediated hydroamination and silver-catalyzed aminooxygenation processes emphasizes the role of imidazo[1,2-a]pyridines in aqueous syntheses Chandra Mohan, Rao, & Adimurthy, 2013.

Pharmacological Activities

The structural analogs of this compound have been investigated for various pharmacological activities. The synthesis and in vitro antiproliferative activity of 2-thioxoimidazo[4,5-b]pyridine derivatives, as explored by Nowicka et al. (2015), illustrate the potential of these compounds in developing new cancer treatments Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, Zubiak, & Kołodziejczyk, 2015. Furthermore, the study of benzimidazole derivatives containing morpholine skeleton as glucosidase inhibitors with antioxidant activity by Özil, Parlak, & Baltaş (2018) showcases the diverse biological activities of these compounds, including their role in managing diabetes and oxidative stress Özil, Parlak, & Baltaş, 2018.

Organic Synthesis and Catalysis

Research into novel synthetic pathways and catalysis also benefits from compounds related to this compound. The synthesis of new organic heterocyclic salts through unexpected Knoevenagel self-condensation reactions, as investigated by Shaabani et al. (2010), demonstrates the innovative use of heterocyclic compounds in developing new chemical entities Shaabani, Sarvary, Keshipour, Rezayan, & Ghadari, 2010.

Mecanismo De Acción

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . Such compounds are also used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .

The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) . Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Propiedades

IUPAC Name |

2-(5-methylimidazo[1,2-a]pyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-3-2-4-12-14-10(8-15(9)12)11-7-13-5-6-16-11/h2-4,8,11,13H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXYVKULVLMAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)C3CNCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2E)-but-2-en-1-yl]piperidin-2-one](/img/structure/B1436344.png)

![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)

![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)